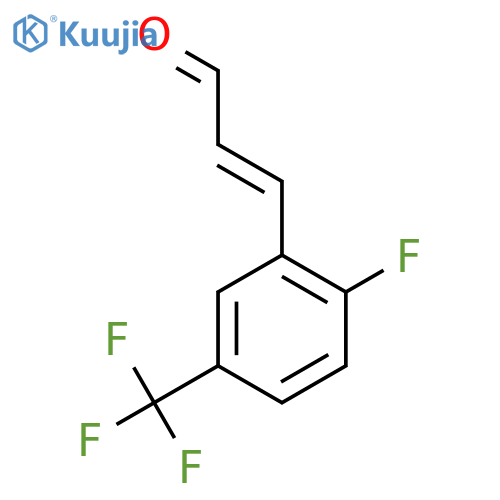

Cas no 2229641-94-3 (3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal)

2229641-94-3 structure

商品名:3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal

3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal 化学的及び物理的性質

名前と識別子

-

- 3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal

- EN300-1963321

- 2229641-94-3

- 3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal

-

- インチ: 1S/C10H6F4O/c11-9-4-3-8(10(12,13)14)6-7(9)2-1-5-15/h1-6H/b2-1+

- InChIKey: MGWWXQZFDCQBHQ-OWOJBTEDSA-N

- ほほえんだ: FC1C=CC(C(F)(F)F)=CC=1/C=C/C=O

計算された属性

- せいみつぶんしりょう: 218.03547746g/mol

- どういたいしつりょう: 218.03547746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1963321-5.0g |

3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |

2229641-94-3 | 5g |

$2277.0 | 2023-05-31 | ||

| Enamine | EN300-1963321-0.05g |

3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |

2229641-94-3 | 0.05g |

$660.0 | 2023-09-17 | ||

| Enamine | EN300-1963321-1.0g |

3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |

2229641-94-3 | 1g |

$785.0 | 2023-05-31 | ||

| Enamine | EN300-1963321-10.0g |

3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |

2229641-94-3 | 10g |

$3376.0 | 2023-05-31 | ||

| Enamine | EN300-1963321-5g |

3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |

2229641-94-3 | 5g |

$2277.0 | 2023-09-17 | ||

| Enamine | EN300-1963321-0.25g |

3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |

2229641-94-3 | 0.25g |

$723.0 | 2023-09-17 | ||

| Enamine | EN300-1963321-0.1g |

3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |

2229641-94-3 | 0.1g |

$691.0 | 2023-09-17 | ||

| Enamine | EN300-1963321-0.5g |

3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |

2229641-94-3 | 0.5g |

$754.0 | 2023-09-17 | ||

| Enamine | EN300-1963321-2.5g |

3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |

2229641-94-3 | 2.5g |

$1539.0 | 2023-09-17 | ||

| Enamine | EN300-1963321-10g |

3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |

2229641-94-3 | 10g |

$3376.0 | 2023-09-17 |

3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

2229641-94-3 (3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 42464-96-0(NNMTi)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量